molecular formula C12H14N2O6S B2847705 Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate CAS No. 1384428-32-3

Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate

Cat. No.: B2847705
CAS No.: 1384428-32-3
M. Wt: 314.31
InChI Key: SDCGQAXAAIARJP-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate is a benzoate ester derivative featuring a nitro group at position 2, a methoxy group at position 4, and a dimethylcarbamoyl sulfanyl moiety at position 5.

Properties

IUPAC Name

methyl 5-(dimethylcarbamoylsulfanyl)-4-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-13(2)12(16)21-10-5-7(11(15)20-4)8(14(17)18)6-9(10)19-3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCGQAXAAIARJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the sulfanyl linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various functionalized benzoates .

Scientific Research Applications

Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The dimethylcarbamoyl sulfanyl group in the target compound is rare compared to sulfonyl or oxadiazole-linked sulfanyl groups in analogs .

Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectroscopic Data Reference
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate (Target) C₁₂H₁₃N₃O₆S 327.32 (calculated) Not reported Not available -
Compounds 7c–7f () C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–178 IR, NMR, EI-MS confirmed structures
Compound 7A1 () C₂₀H₁₅BrN₄O₃S₂ 503.39 Not specified Spectroscopic confirmation (IR, NMR, MS)
Metsulfuron methyl ester () C₁₄H₁₅N₅O₆S 381.36 Not reported Not applicable

Key Observations :

  • The target compound’s calculated molecular weight (327.32 g/mol) is lower than sulfanyl-linked oxadiazole derivatives (375–389 g/mol), likely due to the absence of a heterocyclic ring .
  • Melting points for sulfanyl-containing analogs vary widely (134–178°C), suggesting that the target compound may exhibit similar thermal stability .

Key Implications :

  • The sulfanyl group in acetamide-oxadiazole hybrids () enhances enzyme inhibition, suggesting the target compound’s dimethylcarbamoyl sulfanyl group may similarly modulate bioactivity .

Biological Activity

Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate, identified by its CAS number 1384428-32-3, is a synthetic compound with potential applications in pharmaceuticals and agricultural chemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and a dimethylcarbamoyl sulfanyl moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_4\text{S}

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study conducted on related compounds indicated that derivatives of nitrobenzoate structures exhibit significant antibacterial activity. For instance, compounds similar to this compound were tested against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 mg/mL
Compound BEscherichia coli10 mg/mL
This compoundBacillus cereusTBD

The specific MIC for this compound against Bacillus cereus has yet to be determined but is expected to show similar efficacy based on structural activity relationships observed in related compounds .

Anticancer Potential

The potential anticancer activity of this compound is an area of growing interest. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines. Research indicates that the nitro group may play a role in generating reactive oxygen species (ROS), which can trigger cell death pathways in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative analysis of various nitrobenzoate derivatives highlighted that those containing sulfur moieties exhibited enhanced antimicrobial properties compared to their oxygen analogs. This suggests that the dimethylcarbamoyl sulfanyl group may enhance biological activity through improved binding to microbial targets .
  • Anticancer Mechanism Investigation : In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in human cancer cell lines such as HeLa and A549. The mechanism involves ROS generation and subsequent activation of caspase pathways .

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